Boc-2,5-Dichloro-D-Phenylalanine

Catalog No.
S1890711
CAS No.
M.F
M. Wt
334.2
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-2,5-Dichloro-D-Phenylalanine

Product Name

Boc-2,5-Dichloro-D-Phenylalanine

Molecular Weight

334.2

Boc-2,5-Dichloro-D-Phenylalanine is a synthetic derivative of the amino acid phenylalanine, characterized by the presence of two chlorine substituents at the 2 and 5 positions of the phenyl ring, along with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is primarily utilized in chemical research and pharmaceutical development due to its unique structural properties, which allow for specific modifications in peptide synthesis and medicinal chemistry applications. The molecular formula of Boc-2,5-Dichloro-D-Phenylalanine is C14H17Cl2NO4C_{14}H_{17}Cl_2NO_4, and its CAS number is 1496312-55-0 .

  • Substitution Reactions: The chlorine atoms on the phenyl ring can be replaced by different functional groups through nucleophilic substitution reactions. Common nucleophiles include amines and thiols.
  • Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid, to yield the free amino acid, 2,5-dichloro-D-phenylalanine.

Common Reagents and Conditions

  • For Substitution: Nucleophiles such as amines or thiols are used under suitable conditions to facilitate the substitution of chlorine atoms.
  • For Deprotection: Trifluoroacetic acid in dichloromethane is commonly employed to remove the Boc group.

The synthesis of Boc-2,5-Dichloro-D-Phenylalanine involves several key steps:

  • Starting Material: The synthesis typically begins with commercially available 2,5-dichlorophenylalanine.
  • Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. This reaction is generally conducted in an organic solvent like dichloromethane at room temperature.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.

Boc-2,5-Dichloro-D-Phenylalanine has several notable applications:

  • Peptide Synthesis: It serves as an essential building block in constructing peptides that require specific modifications.
  • Medicinal Chemistry: Researchers utilize this compound to develop new pharmaceuticals targeting specific enzymes or receptors.
  • Biological Studies: It aids in investigating structure-activity relationships among various biomolecules.
  • Industrial

Several compounds share structural similarities with Boc-2,5-Dichloro-D-Phenylalanine:

Compound NameStructural Characteristics
Boc-2,4-Dichloro-D-PhenylalanineChlorine atoms at positions 2 and 4 on the phenyl ring
Boc-3,5-Dichloro-D-PhenylalanineChlorine atoms at positions 3 and 5 on the phenyl ring
Boc-2,6-Difluoro-D-PhenylalanineFluorine atoms replacing chlorine at positions 2 and 6

Uniqueness

Boc-2,5-Dichloro-D-Phenylalanine is unique due to its specific arrangement of chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. This structural specificity makes it particularly valuable for designing peptides with tailored properties for pharmaceutical applications .

Dates

Last modified: 07-21-2023

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